
1,4,7,10-Tetraoxacyclotridecane-11,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxacyclotridecane-11,13-dione is a macrocyclic compound with the molecular formula C₉H₁₄O₆ and a molecular weight of 218.204 g/mol . This compound is characterized by its unique structure, which includes a 13-membered ring containing four oxygen atoms and two ketone groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1,4,7,10-Tetraoxacyclotridecane-11,13-dione typically involves the reaction of malonoyl chloride with triethylene glycol . The reaction conditions include:
Reactants: Malonoyl chloride and triethylene glycol
Solvent: Often conducted in an organic solvent such as toluene
Temperature: The reaction is typically carried out at elevated temperatures to facilitate the formation of the macrocyclic structure
Catalysts: Acid catalysts may be used to promote the reaction
Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above is a common laboratory method.
Analyse Chemischer Reaktionen
1,4,7,10-Tetraoxacyclotridecane-11,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, often using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of the hydrogen atoms are replaced by other functional groups. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraoxacyclotridecane-11,13-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex macrocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a model compound for understanding biological macrocycles.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 1,4,7,10-Tetraoxacyclotridecane-11,13-dione exerts its effects is primarily through its ability to form stable complexes with other molecules. The oxygen atoms in the ring can coordinate with metal ions, making it useful in applications such as catalysis and drug delivery. The compound’s structure allows it to interact with various molecular targets and pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1,4,7,10-Tetraoxacyclotridecane-11,13-dione can be compared with other macrocyclic compounds such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Used in biomedical imaging and radiolabeling.
1,4,7,10-Tetraazacyclotridecane-11,13-dione: Known for its ability to form stable complexes with metal ions.
The uniqueness of this compound lies in its oxygen-rich macrocyclic structure, which provides distinct chemical properties and reactivity compared to its nitrogen-containing counterparts.
Eigenschaften
CAS-Nummer |
58484-44-9 |
|---|---|
Molekularformel |
C9H14O6 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
1,4,7,10-tetraoxacyclotridecane-11,13-dione |
InChI |
InChI=1S/C9H14O6/c10-8-7-9(11)15-6-4-13-2-1-12-3-5-14-8/h1-7H2 |
InChI-Schlüssel |
DWYLOXSOZJIZSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC(=O)CC(=O)OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


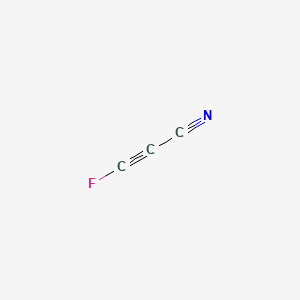
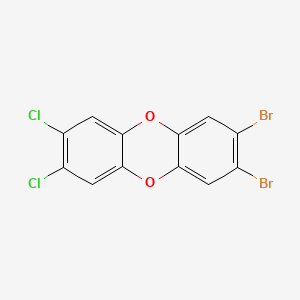
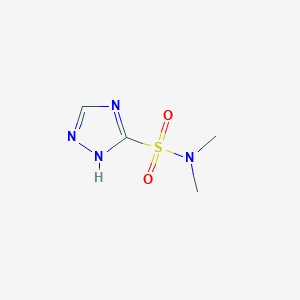
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)

![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
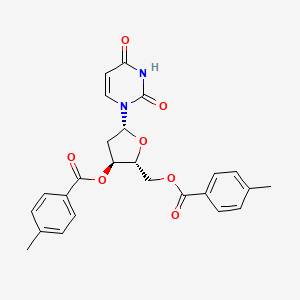
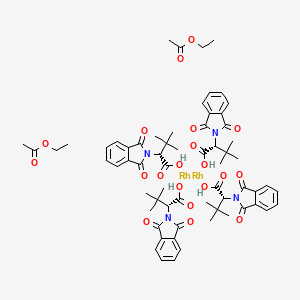
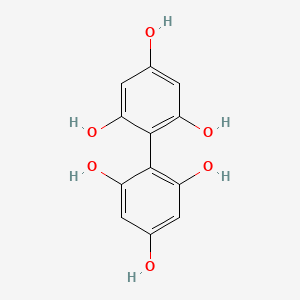


![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)

